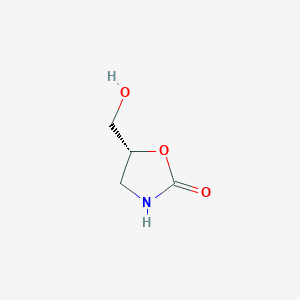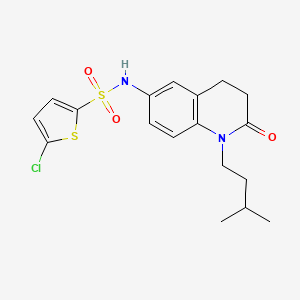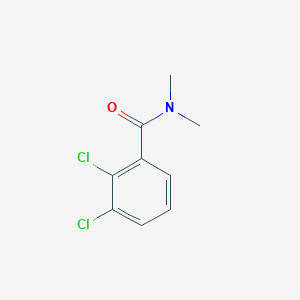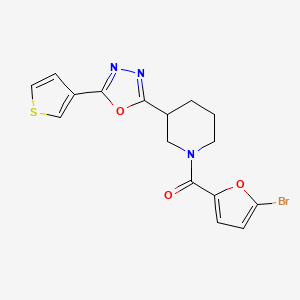![molecular formula C21H23N3O B2460414 2-[(2-benzylphenyl)amino]-N-(1-cyanocyclopentyl)acetamide CAS No. 1211138-85-0](/img/structure/B2460414.png)
2-[(2-benzylphenyl)amino]-N-(1-cyanocyclopentyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Amides are a type of organic compound that contain a carbonyl group (C=O) linked to a nitrogen atom . They play a crucial role in the creation of proteins and other complex organic molecules .
Synthesis Analysis
Amides can be synthesized from various precursors, including carboxylic acids, acyl chlorides, and acid anhydrides . The reaction of a carboxylic acid with an amine typically produces a salt, not an amide, so acyl chlorides or anhydrides are often used as alternatives .Molecular Structure Analysis
The molecular structure of amides is characterized by the presence of a carbonyl group (C=O) and a nitrogen atom. The specific structure of “2-[(2-benzylphenyl)amino]-N-(1-cyanocyclopentyl)acetamide” would require more detailed analysis .Chemical Reactions Analysis
Amides can undergo a variety of chemical reactions. For example, they can be hydrolyzed under acidic or basic conditions to produce carboxylic acids and amines . They can also be reduced to amines .Physical And Chemical Properties Analysis
Amides generally have high boiling points and melting points. These characteristics and their solubility in water result from the polar nature of the amide group and hydrogen bonding .Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
2-(2-benzylanilino)-N-(1-cyanocyclopentyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O/c22-16-21(12-6-7-13-21)24-20(25)15-23-19-11-5-4-10-18(19)14-17-8-2-1-3-9-17/h1-5,8-11,23H,6-7,12-15H2,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBIOVGMXXGOFHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C#N)NC(=O)CNC2=CC=CC=C2CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-benzylphenyl)amino]-N-(1-cyanocyclopentyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(2-chlorophenyl)ethanone](/img/structure/B2460335.png)


![6-(3-Fluorophenyl)-2-[1-(1-methylpyrazol-4-yl)sulfonylazetidin-3-yl]pyridazin-3-one](/img/structure/B2460342.png)

![2-Amino-5,7-diazaspiro[3.4]octane-6,8-dione;hydrochloride](/img/structure/B2460349.png)
![5-((3,5-dimethoxybenzyl)thio)-1,3-dimethyl-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2460350.png)



![2-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]acetamide](/img/structure/B2460354.png)